N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Catalog No.
S11625858
CAS No.
M.F
C26H31ClN4O3S
M. Wt
515.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thio...

Product Name

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Molecular Formula

C26H31ClN4O3S

Molecular Weight

515.1 g/mol

InChI

InChI=1S/C26H31ClN4O3S/c27-20-7-5-19(6-8-20)11-12-28-24(32)4-2-1-3-13-31-25(33)22-18-21(30-14-16-34-17-15-30)9-10-23(22)29-26(31)35/h5-10,18H,1-4,11-17H2,(H,28,32)(H,29,35)

InChI Key

SNYIWHUHHVEPLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by a unique structural configuration, which includes a chlorophenethyl group, a morpholino moiety, and a quinazolinone framework. The molecular formula of this compound is C28H27ClN4O3SC_{28}H_{27}ClN_{4}O_{3}S. The presence of the quinazolinone ring is particularly significant due to its association with various biological activities, including anticancer and antimicrobial properties.

The chemical reactivity of N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can be attributed to several functional groups within its structure. Key reactions may include:

  • Nucleophilic substitution: The morpholino group can participate in nucleophilic reactions, enhancing the compound's reactivity towards electrophiles.
  • Condensation reactions: The thioxo group may engage in condensation with aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of corresponding carboxylic acids and amines.

The biological activity of N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is primarily attributed to its quinazolinone component. Compounds with similar structures have been reported to exhibit:

  • Anticancer properties: Due to their ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial activity: Effective against a range of bacterial strains.
  • Anti-inflammatory effects: Potentially reducing inflammation through various biochemical pathways.

The synthesis of N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves several steps:

  • Formation of the quinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the morpholino group: This may involve nucleophilic substitution on a suitable electrophile.
  • Coupling with the chlorophenethyl group: This step usually involves amide bond formation through coupling reactions.

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide has potential applications in:

  • Medicinal chemistry: As a lead compound for the development of new pharmaceuticals targeting cancer and infectious diseases.
  • Research: As a tool compound in biological studies to elucidate mechanisms of action related to quinazolinone derivatives.

Interaction studies are crucial for understanding how N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide interacts with biological targets. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes of interaction with target proteins.
  • In vitro assays: To evaluate biological activity against specific cell lines or pathogens.

These studies help elucidate its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(3-chlorophenethyl)-4-nitrobenzamideContains a nitro group instead of thioxoExhibits different electronic properties affecting reactivity
6-Morpholinoquinazolinone DerivativesLacks chlorophenyl groupFocused on central nervous system activity
TriazoloquinazolinonesContains triazole ringKnown for distinct pharmacological profiles

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is unique due to its combination of a chlorophenyl moiety with a thioxo-substituted quinazolinone, potentially enhancing its biological activity compared to other similar compounds that lack these specific functional groups.

This detailed overview highlights the significance of N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide in medicinal chemistry and its potential applications in drug development. Further research into its synthesis and biological interactions will help elucidate its full therapeutic potential.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

514.1805397 g/mol

Monoisotopic Mass

514.1805397 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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